5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid 5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20323332
InChI: InChI=1S/C11H5ClF3NO3/c12-6-2-1-5(11(13,14)15)8-7(6)9(17)4(3-16-8)10(18)19/h1-3H,(H,16,17)(H,18,19)
SMILES:
Molecular Formula: C11H5ClF3NO3
Molecular Weight: 291.61 g/mol

5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

CAS No.:

VCID: VC20323332

Molecular Formula: C11H5ClF3NO3

Molecular Weight: 291.61 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid -

Description

5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are well-known for their diverse pharmacological properties, including antimicrobial, anticancer, and antituberculosis activities. The presence of functional groups such as a hydroxyl (-OH), chloro (-Cl), and trifluoromethyl (-CF₃) group on the quinoline backbone enhances its chemical reactivity and biological activity.

This compound is particularly notable for its potential applications in medicinal chemistry due to its structural features, which allow it to interact with biological targets effectively.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from quinoline derivatives or precursors. General steps include:

  • Functionalization of Quinoline: Introducing chloro and hydroxyl groups at specific positions through electrophilic substitution or oxidation reactions.

  • Carboxylation: Forming the carboxylic acid group at position 3 using carboxylation agents such as carbon dioxide or derivatives.

  • Trifluoromethylation: Adding the trifluoromethyl group via reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Microwave-assisted synthesis techniques have been explored to improve reaction efficiency and yield.

Biological Activities

Quinoline derivatives with similar structural motifs have demonstrated a wide range of biological activities:

  • Antimicrobial Activity:

    • Effective against gram-positive and gram-negative bacteria due to interactions with bacterial DNA gyrase or topoisomerase enzymes.

    • Trifluoromethyl substitution enhances lipophilicity, improving cell membrane penetration.

  • Antituberculosis Potential:

    • Compounds with carboxylic acid groups at position 3 show activity against Mycobacterium tuberculosis, including drug-resistant strains.

  • Anticancer Properties:

    • Hydroxyl and carboxylic acid groups enable hydrogen bonding with active sites of enzymes involved in cancer cell proliferation.

Applications in Medicinal Chemistry

Due to its unique structure, this compound serves as a scaffold for designing drugs targeting various diseases:

  • Lead Optimization: Modifications on the quinoline ring can enhance potency and selectivity.

  • Drug Development: Precursor for synthesizing derivatives with improved pharmacokinetics and reduced toxicity.

Challenges and Future Directions

Despite its potential, challenges remain in optimizing its synthesis and exploring its full therapeutic potential:

  • Synthetic Challenges:

    • Achieving regioselectivity during functionalization.

    • Improving yields in trifluoromethylation reactions.

  • Research Gaps:

    • Limited data on pharmacokinetics and toxicity profiles.

    • Need for comprehensive studies on its mechanism of action in biological systems.

Product Name 5-Chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Molecular Formula C11H5ClF3NO3
Molecular Weight 291.61 g/mol
IUPAC Name 5-chloro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C11H5ClF3NO3/c12-6-2-1-5(11(13,14)15)8-7(6)9(17)4(3-16-8)10(18)19/h1-3H,(H,16,17)(H,18,19)
Standard InChIKey CEEPEHQQQFSLCH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1C(F)(F)F)NC=C(C2=O)C(=O)O)Cl
PubChem Compound 154704398
Last Modified Aug 15 2024

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